2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Overview
Description
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H20N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a sulfamoylphenyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific ethoxy and sulfamoylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_17H_22N_2O_3S, with a molecular weight of approximately 346.44 g/mol. The compound features a benzamide core substituted with an ethoxy group and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins play a significant role in cancer cell survival, making this compound a candidate for cancer therapy . Furthermore, the presence of the sulfonamide group enhances the compound's interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Anticancer Activity
Several studies have evaluated the anticancer activity of compounds related to this compound. For instance, a study utilizing the MTT assay demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells . The data showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer properties.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 31 ± 0.12 |
Compound B | MDA-MB-231 (Breast Cancer) | 59.3 ± 0.11 |
Compound C | A549 (Lung Cancer) | 85.4 ± 0.32 |
Neurological Activity
The piperidine moiety present in similar compounds suggests potential central nervous system activity. Research has indicated that such compounds may modulate neurotransmitter systems, providing a basis for their application in treating neurological disorders.
Case Studies
In a recent investigation, derivatives of this compound were tested for their ability to inhibit epidermal growth factor receptor (EGFR) and tubulin binding sites. The results indicated that these compounds could effectively disrupt critical signaling pathways involved in tumor growth and metastasis .
Table 2: Inhibition Potency Against EGFR and Tubulin
Compound | EGFR Inhibition IC50 (nM) | Tubulin Inhibition IC50 (nM) |
---|---|---|
Compound D | 30.5 ± 0.25 | 140.8 ± 0.15 |
Compound E | 85.4 ± 0.32 | 87.6 ± 0.13 |
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-16-6-4-3-5-15(16)17(20)19-12-11-13-7-9-14(10-8-13)24(18,21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHEQHKVQKJEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358290 | |
Record name | SMR000071110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59477-47-3 | |
Record name | SMR000071110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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